N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
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Overview
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring, a piperidine ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur dioxide under controlled conditions.
Piperidine Ring Formation: The piperidine ring is often constructed via a reductive amination process, where a ketone or aldehyde precursor reacts with an amine in the presence of a reducing agent.
Coupling Reactions: The final step involves coupling the tetrahydrothiophene and piperidine intermediates with the phenylacetamide moiety. This can be achieved through amide bond formation using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phenylacetamide moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of carbonyl groups.
Substituted Aromatics: From electrophilic aromatic substitution.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Pharmacology: The compound can be used in studies to understand its interaction with various biological targets, such as receptors or enzymes.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or mechanical properties.
Biological Research: It can be used as a tool compound to study cellular processes and pathways.
Mechanism of Action
The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide may exhibit unique pharmacokinetic properties, such as improved bioavailability or metabolic stability, due to the presence of the isopropylsulfonyl group. This structural feature could enhance its interaction with biological targets, making it a more potent or selective compound for certain applications.
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S2/c1-15(2)29(26,27)19-5-3-16(4-6-19)13-20(23)21-17-7-10-22(11-8-17)18-9-12-28(24,25)14-18/h3-6,15,17-18H,7-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHDXWSZWAEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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